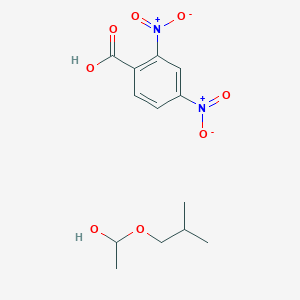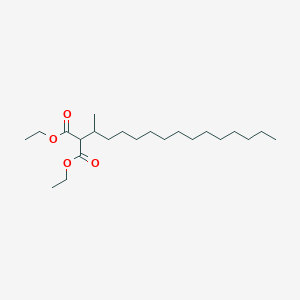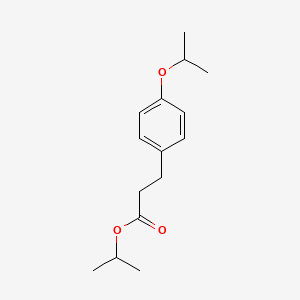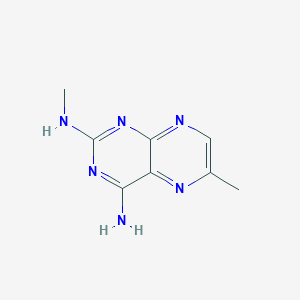
CID 11790100
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylpropoxy)(phenyl)silane is an organosilicon compound with the molecular formula C11H18OSi It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a 2,2-dimethylpropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropoxy)(phenyl)silane typically involves the reaction of phenyltrichlorosilane with 2,2-dimethylpropanol in the presence of a base such as pyridine. The reaction proceeds via the substitution of the chlorine atoms in phenyltrichlorosilane with the 2,2-dimethylpropoxy group, resulting in the formation of (2,2-Dimethylpropoxy)(phenyl)silane .
Industrial Production Methods
Industrial production methods for (2,2-Dimethylpropoxy)(phenyl)silane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethylpropoxy)(phenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The phenyl or 2,2-dimethylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds. These products have diverse applications in different fields of research and industry .
Applications De Recherche Scientifique
(2,2-Dimethylpropoxy)(phenyl)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (2,2-Dimethylpropoxy)(phenyl)silane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, making it useful in the synthesis of complex organosilicon structures. Its effects are mediated through the formation of silicon-oxygen and silicon-carbon bonds, which are crucial for its reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2,2-Dimethylpropoxy)(phenyl)silane include:
Phenylsilane: A simpler organosilicon compound with a phenyl group attached to a silicon atom.
Diphenylsilane: Contains two phenyl groups attached to a silicon atom.
Trimethylsilane: Contains three methyl groups attached to a silicon atom.
Uniqueness
(2,2-Dimethylpropoxy)(phenyl)silane is unique due to the presence of the 2,2-dimethylpropoxy group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H16OSi |
|---|---|
Poids moléculaire |
192.33 g/mol |
InChI |
InChI=1S/C11H16OSi/c1-11(2,3)9-12-13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
HHMJNOPBPOLAMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CO[Si]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)

![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)






![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
methanone](/img/structure/B12566601.png)
